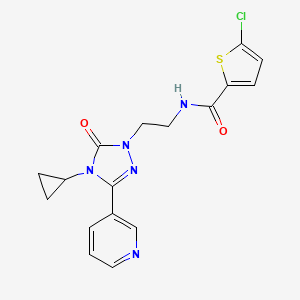
N1-cyclohexyl-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CTPO is a synthetic compound that was first synthesized in 2011 by researchers at the University of Illinois. The compound was designed as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. CTPO has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Wirkmechanismus
CTPO has a unique mechanism of action, which involves the inhibition of the enzyme adenylate cyclase. This enzyme is involved in the production of cyclic AMP, which is a signaling molecule that plays a role in various cellular processes. By inhibiting adenylate cyclase, CTPO can disrupt cellular signaling pathways, leading to the induction of apoptosis in cancer cells and the potential treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that CTPO can induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. The compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders. CTPO has been shown to have low toxicity levels in vitro, which makes it a safe compound for use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CTPO is its unique mechanism of action, which makes it a promising candidate for further research. The compound has also been shown to have low toxicity levels, which makes it safe for use in lab experiments. However, the synthesis of CTPO is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on CTPO. One area of research could focus on the compound's potential as a cancer therapy, including its efficacy in different types of cancer and its potential use in combination with other therapies. Another area of research could focus on the compound's potential as a treatment for neurological disorders, including its ability to cross the blood-brain barrier and its potential use in animal models. Additionally, research could investigate the synthesis of CTPO and the development of more efficient and cost-effective methods for its production.
Synthesemethoden
The synthesis of CTPO involves several steps, including the reaction of cyclohexylamine with oxalyl chloride to form N-cyclohexyl oxalyl amide. This intermediate is then reacted with 2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethylamine to form CTPO. The synthesis of CTPO is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CTPO has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that CTPO can induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy. Other studies have investigated the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S3/c21-17(18(22)20-13-6-2-1-3-7-13)19-12-15(14-8-4-10-25-14)27(23,24)16-9-5-11-26-16/h4-5,8-11,13,15H,1-3,6-7,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAZNPRVAGTTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

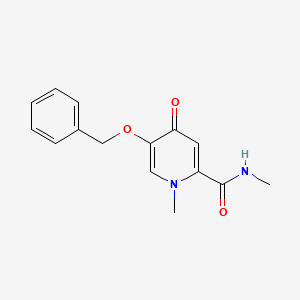
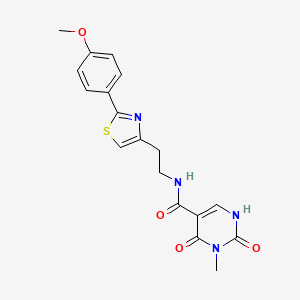

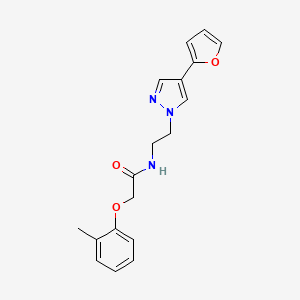


![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950053.png)
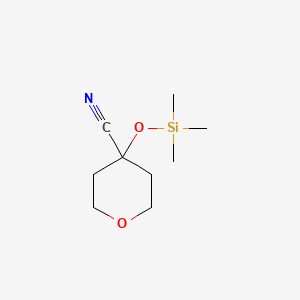
![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)


![N-[2-[(4-Cyanophenyl)methyl-propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2950063.png)
